An In-depth Technical Overview of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (CAS 849021-42-7)
An In-depth Technical Overview of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (CAS 849021-42-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol, with the Chemical Abstracts Service (CAS) number 849021-42-7, is a heterocyclic organic compound. Structurally, it features a pyrimidine ring substituted with a bromine atom, linked to a piperazine ring which in turn is substituted with an ethanol group. This molecule belongs to the broader class of pyrimidinylpiperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a summary of the available physicochemical properties and a potential synthetic route for this compound. It is important to note that while this compound is commercially available as a research chemical, there is a notable absence of published literature detailing its specific biological activity, experimental protocols, or involvement in defined signaling pathways.
Chemical and Physical Properties
A summary of the key physicochemical properties for 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol is presented in the table below. These data are compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 849021-42-7 | N/A |
| Molecular Formula | C₁₀H₁₅BrN₄O | [1][2] |
| Molecular Weight | 287.16 g/mol | [1][2] |
| Melting Point | 97-99 °C | [3] |
| Boiling Point (Predicted) | 449.1 ± 55.0 °C | N/A |
| Density (Predicted) | 1.507 ± 0.06 g/cm³ | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Information not available | N/A |
Synthesis
The synthesis would likely proceed via a nucleophilic aromatic substitution reaction. In this proposed pathway, the secondary amine of the 1-(2-hydroxyethyl)piperazine would act as a nucleophile, displacing the chlorine atom on the 2-position of the 5-bromopyrimidine ring. This reaction is a common method for the formation of such pyrimidinylpiperazine linkages.
Below is a conceptual workflow for this synthesis.
Caption: Proposed synthetic workflow for 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol.
Biological Activity and Applications
Extensive searches of scientific databases and patent literature did not yield any specific information regarding the biological activity or experimental applications of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol. The compound is sold by numerous chemical suppliers for research and development purposes, suggesting its potential use as a building block or intermediate in the synthesis of more complex molecules.
The pyrimidinylpiperazine core is a well-established pharmacophore found in a number of approved drugs and clinical candidates with diverse biological activities, including but not limited to antipsychotic, antidepressant, and anticancer effects. The presence of the bromine atom and the ethanol tail on the piperazine ring of the title compound offers functional handles for further chemical modification, which could be exploited in the design of new therapeutic agents.
Conclusion
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (CAS 849021-42-7) is a readily available research chemical with defined physicochemical properties. While a logical synthetic route can be proposed, there is a notable lack of published data on its specific biological functions, mechanisms of action, or established experimental uses. For researchers in drug discovery and medicinal chemistry, this compound may represent an unexplored starting point or intermediate for the synthesis of novel molecules targeting a range of biological pathways, leveraging the established pharmacological importance of the pyrimidinylpiperazine scaffold. Further investigation is required to elucidate any inherent biological activity and potential applications of this compound.
